2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile
Description
Properties
IUPAC Name |
2-[(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octan-8-yl)sulfonyl]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c18-12-13-4-1-2-5-17(13)24(22,23)21-14-6-7-15(21)11-16(10-14)20-9-3-8-19-20/h1-5,8-9,14-16H,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKHUUEHHJQGUOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=CC=C3C#N)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile typically involves multi-step organic reactions. One common approach is to start with the preparation of the azabicyclo[3.2.1]octane core, followed by the introduction of the pyrazole ring through cyclization reactions. The sulfonyl group is then introduced via sulfonylation reactions, and finally, the benzonitrile group is attached through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, polar aprotic solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to enhance scalability and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to streamline the process, reduce reaction times, and minimize waste. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, alkyl halides, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Alkylated or halogenated derivatives.
Scientific Research Applications
2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of diseases such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs with Azabicyclo[3.2.1]octane Cores
Table 1: Key Structural and Molecular Comparisons
Key Implications of Structural Differences
Heterocyclic Substituents
- Pyrazole vs.
Sulfonyl-Linked Groups
Pharmacological Considerations
- Molecular Weight and Bioavailability :
- The target compound (MW 342.4) is smaller than analogs like (MW 414.52), suggesting better bioavailability .
Biological Activity
The compound 2-{[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]sulfonyl}benzonitrile has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to consolidate current knowledge on its biological activity, mechanisms of action, and potential applications in therapeutic contexts.
Structural Overview
The compound consists of a pyrazole ring, an azabicyclo structure, and a sulfonyl group, which collectively contribute to its biological properties. The presence of the sulfonyl moiety is particularly notable as it often enhances solubility and bioavailability, critical factors in drug design.
Biological Activity
Recent studies have highlighted various biological activities associated with pyrazole derivatives, including anti-inflammatory, anticancer, antimicrobial, and analgesic effects. The specific compound has shown promise in several areas:
1. Anticancer Activity
Research indicates that compounds containing the pyrazole moiety can inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have demonstrated that similar pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines by disrupting cellular processes essential for survival .
2. Anti-inflammatory Properties
The sulfonamide functionality within the compound is known for its anti-inflammatory effects. Compounds with similar structures have been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory mediators . This mechanism is crucial for developing treatments for inflammatory diseases.
3. Antimicrobial Effects
Pyrazole derivatives have also been evaluated for their antimicrobial properties. The unique structural features of this compound may enhance its interaction with microbial targets, leading to effective inhibition of pathogen growth .
The biological activity of this compound is likely mediated through multiple mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor by binding to active sites on enzymes such as COX or other relevant targets involved in disease pathways.
- Receptor Modulation : It may also interact with specific receptors, modulating their activity and influencing downstream signaling pathways.
Case Studies
Several case studies have documented the effectiveness of similar pyrazole compounds:
These findings illustrate the potential therapeutic applications of compounds with similar structures to this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
